molecular formula C7H6N2O2 B11757006 1H-Pyrrolo[3,2-c]pyridine-2,4(3H,5H)-dione

1H-Pyrrolo[3,2-c]pyridine-2,4(3H,5H)-dione

Cat. No.: B11757006
M. Wt: 150.13 g/mol
InChI Key: CGSAAVBDIIXPSF-UHFFFAOYSA-N
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Description

1H-Pyrrolo[3,2-c]pyridine-2,4(3H,5H)-dione is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structure and potential applications. This compound is characterized by a fused pyrrole and pyridine ring system, which imparts distinct chemical and biological properties.

Preparation Methods

The synthesis of 1H-Pyrrolo[3,2-c]pyridine-2,4(3H,5H)-dione can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-aminopyridine with maleic anhydride under reflux conditions can yield the desired compound. Industrial production methods often involve optimizing these synthetic routes to ensure high yield and purity, utilizing catalysts and controlled reaction environments to facilitate the process .

Chemical Reactions Analysis

1H-Pyrrolo[3,2-c]pyridine-2,4(3H,5H)-dione undergoes a variety of chemical reactions, including:

Scientific Research Applications

1H-Pyrrolo[3,2-c]pyridine-2,4(3H,5H)-dione has found applications in various fields of scientific research:

Mechanism of Action

The mechanism of action of 1H-Pyrrolo[3,2-c]pyridine-2,4(3H,5H)-dione involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity. Additionally, the compound can modulate signaling pathways by interacting with receptors and other cellular proteins, leading to altered cellular responses .

Comparison with Similar Compounds

1H-Pyrrolo[3,2-c]pyridine-2,4(3H,5H)-dione can be compared with other similar heterocyclic compounds, such as:

The uniqueness of this compound lies in its specific ring fusion and functional groups, which confer unique reactivity and biological activity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C7H6N2O2

Molecular Weight

150.13 g/mol

IUPAC Name

3,5-dihydro-1H-pyrrolo[3,2-c]pyridine-2,4-dione

InChI

InChI=1S/C7H6N2O2/c10-6-3-4-5(9-6)1-2-8-7(4)11/h1-2H,3H2,(H,8,11)(H,9,10)

InChI Key

CGSAAVBDIIXPSF-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CNC2=O)NC1=O

Origin of Product

United States

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